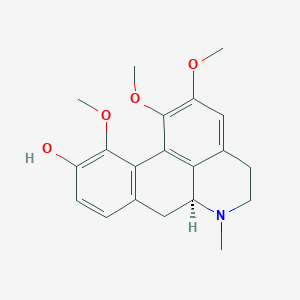
Tizanidine lactate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tizanidine lactate is a centrally acting muscle relaxant primarily used to manage spasticity. It is an imidazoline derivative that acts as an agonist at alpha-2 adrenergic receptor sites, reducing spasticity by increasing presynaptic inhibition of motor neurons . This compound is known for its efficacy in treating conditions such as multiple sclerosis, spinal cord injuries, and other neurological disorders .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tizanidine lactate is synthesized through a series of chemical reactions involving imidazoline derivatives. The synthesis begins with the S-methylation of a precursor compound, followed by reaction with ethylenediamine in refluxing methanol to form an intermediate. This intermediate undergoes intermolecular cyclization when refluxed with amyl alcohol, resulting in the formation of tizanidine base .
Industrial Production Methods
Industrial production of this compound involves optimizing the synthetic route to ensure high yield and purity. The process includes precise control of reaction conditions such as temperature, pressure, and pH. Advanced techniques like crystallization and chromatography are employed to purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Tizanidine lactate undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one atom or group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds .
Applications De Recherche Scientifique
Tizanidine lactate has a wide range of scientific research applications:
Chemistry: Used as a model compound to study imidazoline derivatives and their reactions.
Biology: Investigated for its effects on neurotransmitter release and neuronal activity.
Medicine: Extensively studied for its therapeutic potential in treating spasticity, neuropathic pain, and other neurological conditions
Industry: Utilized in the development of new drug formulations and delivery systems, such as buccal patches and transdermal delivery systems
Mécanisme D'action
Tizanidine lactate exerts its effects by acting as an agonist at alpha-2 adrenergic receptor sites. This action results in the inhibition of excitatory neurotransmitter release from spinal interneurons and the suppression of facilitatory coeruleospinal pathways . The overall effect is a reduction in muscle spasticity and pain .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tizanidine lactate is structurally and pharmacologically similar to other alpha-2 adrenergic agonists, such as:
- Clonidine
- Brimonidine
- Guanfacine
- Tetrahydrozoline
Uniqueness
What sets this compound apart from these compounds is its specific efficacy in reducing muscle spasticity with a favorable side-effect profile. Unlike clonidine, which is primarily used for hypertension, this compound is specifically designed for spasticity management .
Propriétés
Numéro CAS |
106314-85-6 |
|---|---|
Formule moléculaire |
C12H14ClN5O3S |
Poids moléculaire |
343.79 g/mol |
Nom IUPAC |
5-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine;2-hydroxypropanoic acid |
InChI |
InChI=1S/C9H8ClN5S.C3H6O3/c10-5-1-2-6-8(15-16-14-6)7(5)13-9-11-3-4-12-9;1-2(4)3(5)6/h1-2H,3-4H2,(H2,11,12,13);2,4H,1H3,(H,5,6) |
Clé InChI |
LIVDAGUZLLMLHS-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)O)O.C1CN=C(N1)NC2=C(C=CC3=NSN=C32)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


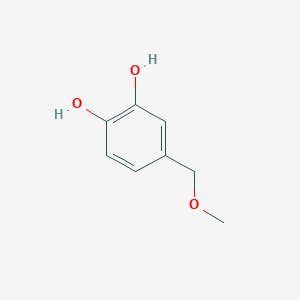
![benzyl N-(7-oxospiro[3.3]heptan-2-yl)carbamate](/img/structure/B14090625.png)
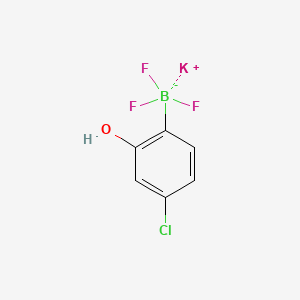
![1-[2-(4-benzylpiperidin-1-yl)ethyl]-3,7,9-trimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B14090636.png)
![1-(2-Methoxyphenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090645.png)
![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(3-chlorophenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14090646.png)
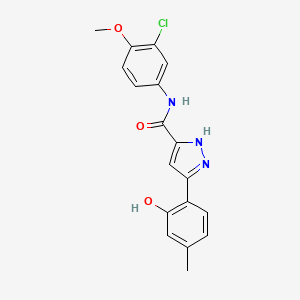
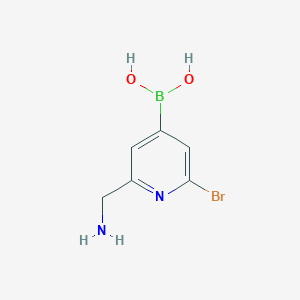
![9-(3,5-dimethylphenyl)-3-(4-fluorobenzyl)-7-hydroxy-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14090669.png)
![7-Fluoro-2-(6-methylpyridin-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090673.png)
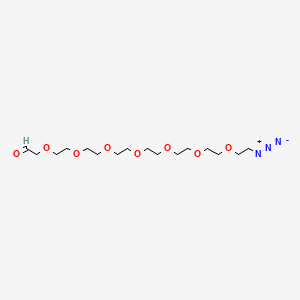
![1-[3-Amino-5-(trifluoromethyl)phenyl]ethanone](/img/structure/B14090675.png)
![7-Chloro-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090681.png)
